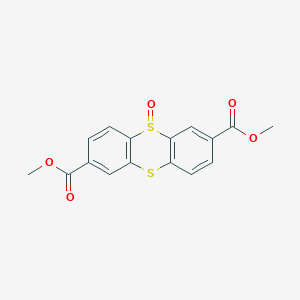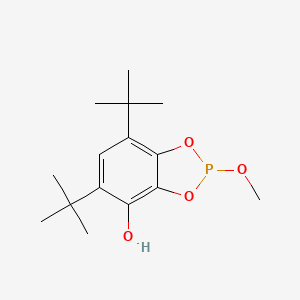
5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol is a complex organic compound characterized by its unique structure, which includes tert-butyl groups and a methoxy group attached to a benzodioxaphosphol ring
Preparation Methods
The synthesis of 5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator, depending on the context .
Comparison with Similar Compounds
5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol can be compared with similar compounds such as:
4,4’-Di-tert-butyl-2,2’-dipyridyl: This compound shares the tert-butyl groups but differs in its core structure, which is based on a bipyridine ring.
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: This compound has a similar methoxy group and tert-butyl groups but features a different core structure involving a pyridine ring.
The uniqueness of this compound lies in its benzodioxaphosphol ring, which imparts distinct chemical properties and reactivity compared to these similar compounds.
Properties
CAS No. |
64000-93-7 |
|---|---|
Molecular Formula |
C15H23O4P |
Molecular Weight |
298.31 g/mol |
IUPAC Name |
5,7-ditert-butyl-2-methoxy-1,3,2-benzodioxaphosphol-4-ol |
InChI |
InChI=1S/C15H23O4P/c1-14(2,3)9-8-10(15(4,5)6)12-13(11(9)16)19-20(17-7)18-12/h8,16H,1-7H3 |
InChI Key |
RXKPUSQGSLMRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1O)OP(O2)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


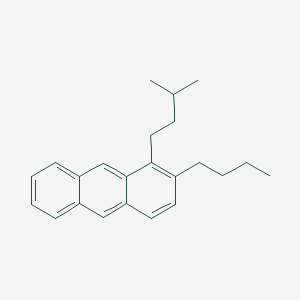

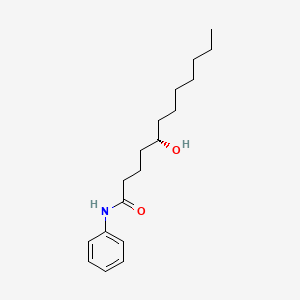

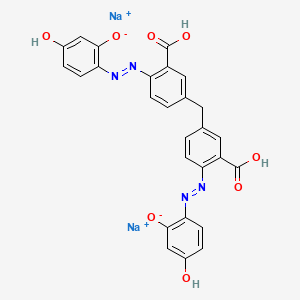
![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)
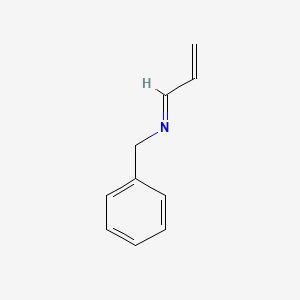
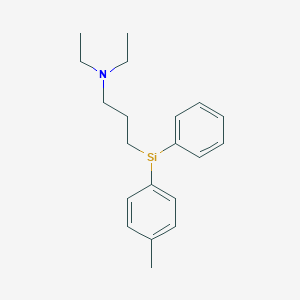
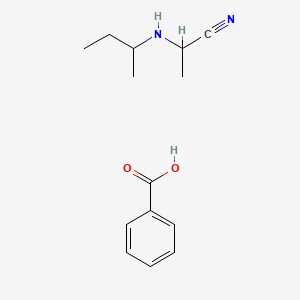

![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
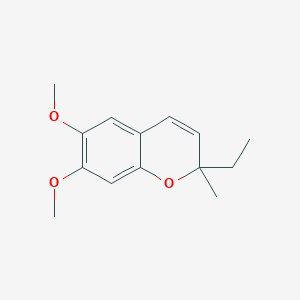
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)
